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Introduction
Stevioside D, a steviol glycoside naturally present in the leaves of the Stevia rebaudiana

Bertoni plant, is utilized as a high-intensity, low-calorie sweetener. As with any compound

intended for human consumption, a thorough toxicological evaluation is imperative to establish

its safety profile. This technical guide provides a comprehensive overview of the key toxicology

studies conducted on stevioside, with a focus on quantitative data, detailed experimental

methodologies, and visual representations of experimental workflows. The toxicological data for

stevioside is often considered relevant for other steviol glycosides due to their shared

metabolic fate, culminating in the common metabolite, steviol.[1][2]

Acute Oral Toxicity
Acute oral toxicity studies are designed to assess the adverse effects that may occur shortly

after the ingestion of a single dose of a substance.
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Species Guideline
Dose
(mg/kg bw)

Observatio
n Period

Results Reference

Rat OECD 423 2000 14 days

No mortality

or clinical

signs of

toxicity. No

abnormal

behavior or

physiological

changes in

organs. LD50

> 2000 mg/kg

bw.

[3][4]

Rat - 300 and 2000 14 days

No mortality.

Some

transient

clinical signs

at 2000

mg/kg

(impaired

general state,

piloerection,

dyspnea,

cowering

position). No

macroscopic

pathological

findings.

LD50 > 2000

mg/kg bw.

[2]

Experimental Protocol: Acute Oral Toxicity (Following
OECD 423)
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The acute toxic class method (OECD 423) is a stepwise procedure using a limited number of

animals.

Test Animals: Typically, female Wistar rats are used as they are generally considered to be

slightly more sensitive.[2][5] Animals are fasted prior to dosing.

Dose Administration: A single dose of the test substance is administered by oral gavage. For

doses of 300 mg/kg, the substance may be prepared in a vehicle like corn oil.[2] For higher

doses like 2000 mg/kg, the undiluted substance may be used if it is a liquid.[2]

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in

body weight for a period of 14 days.[2][5] Key observation times are immediately after dosing

and then periodically during the first 24 hours, and daily thereafter.

Pathology: At the end of the observation period, all animals are subjected to a gross

necropsy.
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Experimental Workflow: Acute Oral Toxicity (OECD 423)

Start: Select Female Wistar Rats

Fasting

Single Oral Gavage
(e.g., 300 or 2000 mg/kg bw)

14-Day Observation
(Mortality, Clinical Signs, Body Weight)

Gross Necropsy

Endpoint: Determine LD50 cutoff
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Experimental Workflow: Acute Oral Toxicity (OECD 423)

Genotoxicity
Genotoxicity assays are employed to detect direct or indirect DNA damage, which can lead to

mutations or cancer. A battery of in vitro and in vivo tests have been conducted on stevioside

and its metabolite, steviol.
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Assay Type
Test
System

Concentrati
on/Dose

Metabolic
Activation
(S9)

Result Reference

In Vitro

Ames Test

S.

typhimurium

TA98, TA100

Up to 25

mg/plate

With and

Without
Negative [6]

Ames Test

S.

typhimurium

TA98

50 mg/plate Without

Positive

(Direct

Mutagenicity)

[6]

Ames Test

S.

typhimurium

TA97, TA98,

TA100,

TA102,

TA104

Up to 5

mg/plate

With and

Without
Negative [7]

Chromosoma

l Aberration

Human

Lymphocytes

1, 5, and 10

mg/ml (24h

incubation)

Not specified Negative [7]

Chromosoma

l Aberration

Chinese

Hamster

Lung (CHL)

cells

Dose-related

positive

response for

steviol

Required
Positive (for

steviol)
[7][8]

Cytotoxicity

Human Colon

Cancer (HCT

116) and

Colon

Fibroblast

(CCD18Co)

Up to 200 µM
Not

applicable
Non-cytotoxic [9]

In Vivo

Comet Assay Wistar Rats 400 mg/kg in

drinking

Not

applicable

Positive

(DNA

[7]
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water breakage in

blood,

spleen, liver,

and brain

cells)

Micronucleus

Test
Mice Not specified

Not

applicable

Negative (for

steviol)
[7]

Experimental Protocols
This assay tests for a substance's ability to induce reverse mutations in histidine-requiring

strains of Salmonella typhimurium.

Tester Strains: A variety of strains are used to detect different types of mutations, such as

TA98 for frameshift mutations and TA100 for base-pair substitutions.[6][10]

Procedure: The test substance, at various concentrations, is combined with the bacterial

tester strain in the presence or absence of a metabolic activation system (S9 fraction from

rat liver).[7][8] This mixture is then plated on a minimal agar medium.

Endpoint: The number of revertant colonies (colonies that have regained the ability to

synthesize histidine) is counted after a suitable incubation period. A significant, dose-

dependent increase in revertant colonies compared to the negative control indicates a

mutagenic potential.[10]
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Experimental Workflow: Ames Test

Start: Prepare S. typhimurium strains

Mix: Bacteria + Stevioside D + S9 Mix (or buffer)

Plate on minimal agar

Incubate (e.g., 48 hours)

Count revertant colonies

Analyze: Compare to controls

Click to download full resolution via product page

Experimental Workflow: Ames Test

This test assesses the potential of a substance to induce structural chromosomal abnormalities

in cultured mammalian cells.

Cell Lines: Human peripheral blood lymphocytes or established cell lines like Chinese

hamster ovary (CHO) or lung (CHL) cells are commonly used.[11][12][13]

Procedure: Cell cultures are exposed to at least three concentrations of the test substance

for a defined period (e.g., 4 hours with S9, and 24 hours without S9).[11][14] A spindle

inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
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Endpoint: Cells are harvested, fixed, and stained. Metaphase chromosomes are then

examined microscopically for structural aberrations such as breaks and exchanges.[12][13] A

statistically significant, dose-dependent increase in aberrant cells indicates clastogenic

potential.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Test Animals and Dosing: Wistar rats are often used.[7] The test substance is administered,

for example, in drinking water over a period of time.

Cell Isolation: Single-cell suspensions are prepared from various organs (e.g., liver, blood,

spleen, brain).[7][15]

Assay Procedure:

Cells are embedded in a thin layer of agarose on a microscope slide.

The cells are lysed to remove membranes and proteins, leaving behind the nucleoid.

The slides are placed in an electrophoresis chamber and subjected to an electric field

under alkaline conditions, which unwinds the DNA.

DNA is stained with a fluorescent dye and visualized under a microscope.

Endpoint: Damaged DNA (containing strand breaks) migrates further in the electric field,

forming a "comet tail." The extent of DNA damage is quantified by measuring the length and

intensity of the comet tail.[16][17]

Chronic Toxicity and Carcinogenicity
Long-term studies are crucial for evaluating the potential for a substance to cause adverse

effects, including cancer, after prolonged exposure.
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Species Strain
Purity of
Steviosid
e

Dose Duration
Key
Findings

Referenc
e

Rat
Fischer

344

Not

specified
5% in diet 36 weeks

No

increased

pre-

neoplastic

or

neoplastic

lesions in

the urinary

bladder.

[3]

Rat Wistar 85%
600 mg/kg

bw/day
24 months

No

neoplastic

or pre-

neoplastic

lesions.

[3]

Rat
Fischer

344

Not

specified

2.5% and

5% in diet
104 weeks

No

evidence of

carcinogeni

city.

Slightly

depressed

body

weight

gain.

[18]

Experimental Protocol: Chronic Toxicity/Carcinogenicity
Study

Test Animals: Fischer 344 rats are a common choice for carcinogenicity studies.[18][19]

Groups of both male and female animals are used.

Dietary Administration: The test substance is mixed into the standard diet at various

concentrations.[18]
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Duration: The study typically runs for the majority of the animal's lifespan, for example, 104

weeks for rats.[18]

Observations: Throughout the study, animals are monitored for clinical signs of toxicity,

changes in body weight and food consumption, and the development of palpable masses.

Pathology: At the end of the study, all animals undergo a complete necropsy. A

comprehensive set of organs and tissues are collected, weighed, and examined

histopathologically for both neoplastic and non-neoplastic changes.

Metabolism and Pharmacokinetics
Understanding the metabolic fate of stevioside is crucial for interpreting toxicological data.

In the human gastrointestinal tract, stevioside is not absorbed in the upper intestine.[20] It is

hydrolyzed by the gut microflora in the colon to its aglycone, steviol. Steviol is then absorbed

and subsequently metabolized in the liver to steviol glucuronide, which is then excreted,

primarily in the urine.[17][20]
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Metabolic Pathway of Stevioside D
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15594418#toxicology-studies-of-stevioside-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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